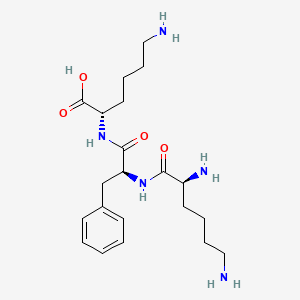

Lysyl-phenylalanyl-lysine

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFEHCPMBRNFD-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203439 | |

| Record name | Lysyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-87-0 | |

| Record name | Lysyl-phenylalanyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysyl-phenylalanyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Short Peptides in Contemporary Biochemical and Molecular Research

Short peptides, which are chains of 2 to 20 amino acids, are at the forefront of biochemical and molecular research due to their unique combination of properties. ukrbiochemjournal.org They occupy a middle ground between small molecules and large proteins, possessing greater target selectivity than small molecules and better cell permeability than larger proteins. encyclopedia.pub This unique positioning allows them to act as signaling molecules and to interfere with protein-protein interactions, which are fundamental to many biological processes. nih.gov

The biological activity of many peptides is often mediated by their short-chain fragments, with the activity of these oligopeptides sometimes surpassing that of the precursor peptide. ukrbiochemjournal.org Their structural diversity and conformational flexibility enable them to interact with specific receptor sites, leading to high binding affinity for a wide range of biological targets. encyclopedia.pub This has led to their investigation as promising candidates for pharmacotherapy, cell culture applications, and drug delivery systems. ukrbiochemjournal.org

Modern research has been spurred by advancements in synthesis, in silico modeling, and nanotechnology, which help to overcome some of the natural limitations of peptides, such as their susceptibility to degradation by proteases. ukrbiochemjournal.orgnih.gov Consequently, short peptides are being explored for a wide array of applications, from disrupting protein-protein binding at functional sites to their use in the development of vaccines and targeted drug delivery systems. mdpi.com

Significance of Lysine and Phenylalanine Residues in Peptide Science and Biological Function

The properties of Lysyl-phenylalanyl-lysine are largely determined by its constituent amino acids: lysine (B10760008) and phenylalanine. Both are essential amino acids, meaning they must be obtained from the diet as the human body cannot synthesize them. healthline.comnih.gov

Lysine (Lys) is a basic amino acid, carrying a positive charge at physiological pH. smolecule.com This characteristic is crucial for its role in protein synthesis, calcium absorption, and the production of hormones and enzymes. healthline.com The amino groups in lysine's side chain make it a site for various chemical modifications and interactions with negatively charged molecules like nucleic acids. smolecule.com

Phenylalanine (Phe) is an aromatic amino acid, making it largely nonpolar and hydrophobic. libretexts.org It is a precursor for several neurotransmitters and plays a vital role in the structure and function of proteins and enzymes. healthline.com The aromatic nature of phenylalanine allows it to participate in π–π stacking interactions, which can influence protein structure and stability. smolecule.com The interaction between phenylalanine and lysine has been studied in the context of cation-pi interactions, which can contribute to the stability of protein structures like alpha-helices. nih.gov

Rationale for Dedicated Academic Research on Lysyl Phenylalanyl Lysine Tripeptides and Analogues

Classical Approaches for Lysyl-phenylalanyl-lysine Synthesis

Classical solution-phase synthesis, while often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for large-scale production. du.ac.in This approach involves the sequential coupling of protected amino acid derivatives in a suitable solvent, with purification of the intermediate peptide after each step.

The synthesis of a tripeptide like Lys-Phe-Lys in solution typically involves a stepwise elongation or a fragment condensation strategy. researchgate.net

Stepwise Elongation: This is the most common approach, where the peptide chain is built one amino acid at a time. For Lys-Phe-Lys, the synthesis could start from the C-terminal lysine (B10760008). A protected lysine derivative, with its carboxyl group often activated as an ester, is reacted with a protected phenylalanine to form the dipeptide Phe-Lys. After deprotection of the N-terminal of the dipeptide, the final protected lysine is coupled to yield the fully protected tripeptide.

Fragment Condensation: This strategy involves coupling pre-synthesized dipeptide fragments. For instance, a protected Lys-Phe dipeptide could be synthesized and then coupled with a protected lysine derivative. nih.gov This can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. nih.gov

The fundamental chemistry for both strategies relies on the activation of a carboxyl group of one amino acid (or peptide) and its subsequent reaction with the free amino group of another. researchgate.net The process requires careful selection of solvents and coupling reagents to ensure high yield and purity. After each coupling and deprotection step, the intermediate product must be isolated and purified, often through crystallization or chromatography, which can be time-consuming. google.com

Protecting groups are essential in peptide synthesis to temporarily block reactive functional groups and prevent unwanted side reactions. creative-peptides.compeptide.com For the synthesis of Lys-Phe-Lys, the α-amino group of each amino acid and the ε-amino group of the two lysine residues must be protected.

The choice of protecting groups is governed by the "orthogonality" principle, which dictates that the different protecting groups can be removed under distinct chemical conditions without affecting each other or the peptide backbone. peptide.com

α-Amino Protection: The most common protecting groups for the α-amino function are the tert-Butoxycarbonyl (Boc) group, which is labile to moderate acid (like trifluoroacetic acid, TFA), and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base (like piperidine). creative-peptides.com The Benzyloxycarbonyl (Z) group is another option, removable by catalytic hydrogenation. ug.edu.pl

Lysine Side-Chain (ε-Amino) Protection: The ε-amino group of lysine is highly nucleophilic and must be protected to prevent the formation of branched peptides. ug.edu.pl In a Boc-based strategy, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is often used as it is stable to the TFA used for α-amino Boc removal but is cleaved by strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com In an Fmoc-based strategy, the acid-labile Boc group is the standard choice for protecting the lysine side chain. creative-peptides.compeptide.com Other groups like Mtt, Dde, and ivDde can be used for orthogonal protection if specific side-chain modifications are needed, as they are removed under different conditions. peptide.comiris-biotech.de

Phenylalanine only contains a reactive α-amino group and a carboxyl group, simplifying its protection strategy compared to lysine. The optimization involves selecting a combination of protecting groups that provides sufficient stability during coupling reactions while allowing for selective removal without compromising the integrity of the growing peptide chain.

| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Strategy Compatibility |

| tert-Butoxycarbonyl | Boc | α-amino, ε-amino (Lys) | Moderate Acid (e.g., TFA) creative-peptides.com | Boc Strategy (Nα), Fmoc Strategy (Side-chain) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-amino | Mild Base (e.g., Piperidine) creative-peptides.com | Fmoc Strategy |

| Benzyloxycarbonyl | Z | α-amino, ε-amino (Lys) | Catalytic Hydrogenolysis, Strong Acid ug.edu.pl | Z-based strategies |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | ε-amino (Lys) | Strong Acid (e.g., HF) peptide.compeptide.com | Boc Strategy |

| 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | ε-amino (Lys) | Hydrazine iris-biotech.dedrivehq.com | Orthogonal to Fmoc/tBu |

| Methyltrityl | Mtt | ε-amino (Lys) | Mildly Acidic Conditions peptide.comiris-biotech.de | Orthogonal to Fmoc/tBu |

Solid-Phase Peptide Synthesis (SPPS) Techniques for Lysyl-phenylalanyl-lysine and its Derivatives

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard method for synthesizing peptides. du.ac.in The growing peptide chain is anchored to an insoluble polymer support (resin), and excess reagents and by-products are removed by simple filtration and washing. du.ac.inchempep.com

The choice of resin and its associated linker is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.comfluorochem.co.uk For the synthesis of Lys-Phe-Lys, which has a free carboxylic acid at the C-terminus, several resins are suitable.

Wang Resin: This is the most widely used resin for producing C-terminal acid peptides via the Fmoc/tBu strategy. peptide.comiris-biotech.de The peptide is attached to the resin via a benzyl (B1604629) ester linkage that is readily cleaved by moderate acid treatment, typically with Trifluoroacetic acid (TFA). peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA or acetic acid/trifluoroethanol/DCM mixtures). chempep.comiris-biotech.de This is particularly advantageous for synthesizing protected peptide fragments where acid-labile side-chain protecting groups (like Boc on lysine) must remain intact. peptide.com

Merrifield Resin: This is the classical resin used in Boc/Bzl chemistry. fluorochem.co.uk Cleavage requires strong acids like anhydrous hydrogen fluoride (HF). peptide.com PAM resin, a derivative of Merrifield resin, offers greater stability to the repeated TFA treatments used for Boc deprotection during the synthesis of longer peptides. peptide.comiris-biotech.de

| Resin | Common Strategy | Cleavage Condition | C-Terminal | Key Advantage |

| Wang Resin | Fmoc | Moderate Acid (e.g., 50% TFA) iris-biotech.de | Acid | Widely used standard for Fmoc-SPPS. peptide.com |

| 2-Chlorotrityl (2-CTC) Resin | Fmoc | Very Mild Acid (e.g., 1% TFA, Acetic Acid) iris-biotech.de | Acid | Allows cleavage with side-chain protection intact. chempep.com |

| Merrifield Resin | Boc | Strong Acid (e.g., HF) researchgate.net | Acid | Original resin for Boc-SPPS. fluorochem.co.uk |

| PAM Resin | Boc | Strong Acid (e.g., HF) | Acid | More stable to TFA than Merrifield resin. peptide.com |

Coupling reagents are activators that facilitate the formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amino group of the resin-bound peptide. du.ac.in The choice of reagent impacts coupling efficiency, reaction time, and the potential for racemization.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) reagents. bachem.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase reaction rates and suppress racemization. bachem.com DIC is particularly popular in automated synthesis because its urea (B33335) byproduct is soluble, simplifying its removal. bachem.com

Onium Salts (Aminium/Phosphonium): These reagents, such as HBTU, HATU, and PyBOP, are highly efficient and lead to rapid coupling. bachem.comresearchgate.net HATU, an aminium salt based on HOAt, is particularly effective for difficult couplings, including those involving sterically hindered amino acids. acs.org COMU, which incorporates OxymaPure, is a newer generation reagent known for high efficiency, excellent solubility, and reduced safety hazards compared to HOBt/HOAt-based reagents. bachem.comacs.org

Optimization of reaction conditions involves using an excess of the protected amino acid and coupling reagent (typically 3-4 equivalents) and selecting an appropriate solvent, most commonly N,N-dimethylformamide (DMF). du.ac.in A tertiary base like N,N-Diisopropylethylamine (DIPEA) is usually required for onium salt-mediated couplings. bachem.com

| Coupling Reagent | Class | Key Features |

| DIC/HOBt or DIC/OxymaPure | Carbodiimide + Additive | Forms soluble urea byproduct (DIC); additives suppress racemization. bachem.com |

| HBTU/HATU | Aminium Salt | Highly efficient and fast-acting; HATU is very effective for difficult couplings. bachem.comacs.org |

| PyBOP | Phosphonium Salt | Effective coupling reagent, though byproducts can be a concern. |

| COMU | Aminium Salt | High coupling efficiency, safer (non-explosive), good solubility. bachem.comacs.org |

The final step in SPPS is the cleavage of the completed peptide from the resin support, along with the simultaneous removal of all side-chain protecting groups. nih.gov This is typically achieved with a single acidic "cleavage cocktail."

The composition of the cocktail depends on the resin and the protecting groups used. For the common Fmoc/tBu strategy using a Wang resin to synthesize Lys(Boc)-Phe-Lys(Boc), a strong acid is required.

A widely used cleavage cocktail is Reagent K , which consists of:

Trifluoroacetic acid (TFA): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Boc. sigmaaldrich.com

Water: Acts as a scavenger for carbocations.

Phenol: A scavenger.

Thioanisole: A scavenger.

1,2-Ethanedithiol (EDT): A scavenger.

Another common cocktail for peptides without sensitive residues like tryptophan or cysteine is a mixture of TFA/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v) . sigmaaldrich.com TIS is a very effective scavenger for the tert-butyl cations generated during the deprotection of Boc groups, preventing them from causing unwanted side reactions with other amino acid residues. sigmaaldrich.com

If a highly acid-labile resin like 2-CTC was used to prepare a protected peptide fragment, a much milder cocktail, such as 1% TFA in dichloromethane (B109758) (DCM), would be employed to cleave the peptide while leaving the Boc groups on the lysine side chains intact. sigmaaldrich.com After cleavage, the crude peptide is typically precipitated from the acidic solution using cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com

| Cleavage Cocktail Component | Purpose |

| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes acid-labile protecting groups (e.g., Boc). sigmaaldrich.com |

| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly effective for tert-butyl cations. sigmaaldrich.com |

| Water | Scavenger. |

| 1,2-Ethanedithiol (EDT) | Scavenger, particularly useful for protecting tryptophan residues. sigmaaldrich.com |

| Thioanisole | Scavenger. |

Stereochemical Purity and Racemization Control in Lysyl-phenylalanyl-lysine Production

The spatial arrangement of atoms in amino acids is critical for the structure and function of peptides. During peptide synthesis, the chiral integrity of the constituent amino acids can be compromised, a phenomenon known as racemization. This section explores methods developed to study and control this process in the context of Lysyl-phenylalanyl-lysine.

Development and Application of Diastereomeric Peptide Model Systems for Racemization Studies

To investigate and quantify the extent of racemization during peptide synthesis, researchers have developed model systems. A notable example involves a series of diastereomeric peptide derivatives, specifically N-benzoyl-D,L-X-N-epsilon-benzyloxycarbonyl-L-lysine methyl esters, where X can be one of several amino acids, including phenylalanine. nih.gov These model systems are designed so that the different stereoisomers can be distinguished and quantified.

The tendency of different amino acid residues to racemize can be evaluated using these systems. For instance, studies have shown that in polar solvents, residues like valyl and isoleucyl tend to racemize more readily than others. nih.gov The separation and quantification of these diastereomers are often achieved through chromatographic techniques. For example, four series of diastereomeric peptide pairs, including those with the sequence Gly-X-Lys (where X is an amino acid like phenylalanine), have been synthesized and successfully separated by chromatography on an Aminex A-5 resin column. cdnsciencepub.com These model systems serve as valuable tools for assessing the optical purity and for testing racemization during the synthesis of peptides like Lysyl-phenylalanyl-lysine. cdnsciencepub.com

Another approach to detect racemization involves the stereoselective hydrolysis of diastereomeric peptides by enzymes like leucine (B10760876) aminopeptidase (B13392206). elsevierpure.com This method leverages the enzyme's ability to selectively break down one stereoisomer, allowing for the detection of the other.

Analytical Methodologies for Optical Purity Determination in Tripeptide Synthesis

Ensuring the optical purity of a synthesized tripeptide like Lysyl-phenylalanyl-lysine is crucial. Various analytical methods are employed for this purpose, ranging from chromatographic techniques to spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is a standard and powerful tool for assessing peptide purity. bachem.com For determining optical purity, chiral HPLC can be used to separate and quantify enantiomers. osti.gov Another chromatographic method, thin-layer chromatography (TLC), can also be utilized, especially for determining the optical purity of labeled amino acids through the formation of dipeptides. bachem.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive method for determining the enantiomeric purity of peptides. cat-online.com This technique often involves hydrolysis of the peptide into its constituent amino acids, followed by derivatization and separation on a chiral column. cat-online.com However, a potential drawback is that the hydrolysis step itself can induce some racemization, which needs to be accounted for. cat-online.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical tool. In the context of the diastereomeric peptide model systems mentioned earlier, the different stereoisomers can be analyzed by quantifying the separated ester methyl proton peaks in their NMR spectra. nih.gov

The choice of coupling reagents and additives during peptide synthesis significantly impacts the level of racemization. Reagents like carbodiimides can lead to racemization, which can be suppressed by adding racemization-suppressing agents such as 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt). wikipedia.org More recently, oxime-based additives like Oxyma-B have been shown to be highly effective in controlling optical purity during peptide synthesis. rsc.org

| Analytical Method | Principle | Application in Tripeptide Synthesis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of stereoisomers of Lys-Phe-Lys. osti.gov |

| GC-MS | Separation of volatile derivatives on a chiral column followed by mass analysis. | Determination of enantiomeric purity after peptide hydrolysis. cat-online.com |

| NMR Spectroscopy | Different magnetic environments of protons in diastereomers. | Quantification of diastereomeric ratios in model systems. nih.gov |

| Enzymatic Hydrolysis | Stereoselective cleavage of peptide bonds by enzymes. | Detection of racemization by selective hydrolysis of one isomer. elsevierpure.com |

Synthesis of Advanced Lysyl-phenylalanyl-lysine Analogues and Derivatized Forms

To explore structure-activity relationships and to develop new functional probes, chemists synthesize analogs and derivatized forms of peptides. This section discusses the design and synthesis of such advanced molecules based on the Lysyl-phenylalanyl-lysine sequence.

Design and Synthesis of Aza-Peptide Analogues Incorporating Lysine and Phenylalanine

Aza-peptides are analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. researchgate.net This modification can introduce conformational constraints and alter the peptide's susceptibility to enzymatic degradation. researchgate.net5z.com

The synthesis of aza-peptides containing lysine and phenylalanine has been explored. For example, the stability of tripeptides such as L-lysyl-α-aza-phenylalanyl-L-leucine has been investigated against various enzymes. researchgate.net While this aza-peptide was found to be stable against aminopeptidase, carboxypeptidase, and thermolysin, the L-lysyl–α-aza-phenylalanine bond was readily cleaved by trypsin. researchgate.net This demonstrates how aza-peptide modifications can selectively alter enzymatic stability.

General methods for synthesizing aza-peptides with basic amino acid residues like aza-lysine have been developed. nih.gov These methods often involve the alkylation of a protected aza-glycine residue. nih.gov More recently, a fully automated solid-phase synthesis platform for aza-peptides has been developed, which utilizes stable, pre-activated aza-amino acid building blocks, making the synthesis of aza-peptide libraries more efficient. biorxiv.org A copper-catalyzed coupling reaction has also been employed to synthesize constrained aza-lysine peptides. nih.gov

Site-Specific Incorporation of Non-Canonical Amino Acids into Lysine and Phenylalanine Contexts

The introduction of non-canonical amino acids (ncAAs) at specific positions within a peptide sequence allows for the creation of novel functionalities. frontiersin.orgnih.gov Several methods exist for the site-specific incorporation of ncAAs.

One powerful technique is genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate an ncAA in response to a specific codon, often a stop codon. nih.govasm.org This method has been used to incorporate a wide variety of ncAAs into proteins in both prokaryotic and eukaryotic systems. nih.govnih.gov The pyrrolysyl-tRNA synthetase (PylRS) system is frequently used for this purpose and has been engineered to incorporate various lysine and phenylalanine derivatives. frontiersin.org

For smaller peptides like Lysyl-phenylalanyl-lysine, solid-phase peptide synthesis (SPPS) is a more direct route for incorporating ncAAs. nih.gov This method allows for the precise placement of a wide variety of unnatural side chains and backbone modifications. nih.gov The site-specific installation of fluorinated phenylalanine analogs, for instance, has been achieved through peptide synthesis. researchgate.net

Chemical Derivatization for Functional Probes, e.g., Fluorescently Tagged Lysine-Containing Peptides

Attaching functional groups, such as fluorescent dyes, to peptides creates valuable tools for biological research. Lysine, with its primary amino group in the side chain, is a common site for such modifications. formulationbio.com

A method has been described for producing fluorescently-tagged peptides with specific internal derivatives of lysyl residues. nih.gov This technique involves the use of a base-labile protecting group on the lysine side chain, which can be selectively removed during synthesis to allow for fluorescent derivatization. nih.gov This allows for the tagging of a single lysine residue within a peptide without modifying other lysines or the N-terminus. nih.gov

Various fluorescent labels can be incorporated at different positions within a peptide, including the N-terminus, C-terminus, or the side chains of amino acids like lysine and cysteine. formulationbio.com Common strategies for labeling include amine-reactive labeling, which targets the amino groups of lysine or the N-terminus, and click chemistry. formulationbio.com Fluorescently tagged poly-lysine-based RAFT agents have also been synthesized using solid-phase methods, enabling the creation of trackable cell-penetrating peptide-polymer conjugates. acs.org

| Derivatization Strategy | Description | Example Application |

| Selective Lysine Labeling | Use of orthogonal protecting groups to allow for site-specific derivatization of a lysine side chain. | Introduction of a single fluorescent probe into a peptide containing multiple lysines. nih.gov |

| Amine-Reactive Labeling | Reaction of a fluorescent dye with the primary amino groups of lysine residues or the N-terminus. | General method for fluorescently labeling peptides. formulationbio.com |

| Click Chemistry | A highly selective and efficient conjugation method involving an alkyne and an azide. | Conjugation of fluorescent dyes to peptides under mild, aqueous conditions. formulationbio.com |

| RAFT Agent Synthesis | Solid-phase synthesis of fluorescently tagged poly-lysine RAFT agents. | Preparation of trackable peptide-polymer conjugates for cell uptake studies. acs.org |

Interfacial Adsorption Behavior of Lysyl-phenylalanyl-lysine and Related Peptides

The interaction of peptides with surfaces is a critical phenomenon in various biological and technological processes. The adsorption of Lysyl-phenylalanyl-lysine and similar peptides is governed by a delicate balance of hydrophobic and electrostatic forces, which are influenced by the peptide's sequence, charge, and the stereochemistry of its constituent amino acids.

Analysis of Hydrophobic and Electrostatic Interactions with Model Surfaces (e.g., Polystyrene)

Studies on the adsorption of peptides to hydrophobic surfaces like polystyrene reveal the dominant role of hydrophobic interactions. acs.orgresearchgate.net For peptides containing phenylalanine, such as Lysyl-phenylalanyl-lysine, the phenyl ring of the phenylalanine side chain preferentially adsorbs onto the hydrophobic surface. acs.orgresearchgate.net Research using techniques like Sum Frequency Generation (SFG) spectroscopy has shown that the phenyl ring tends to adopt a nearly flat geometry relative to the polystyrene surface. acs.orgresearchgate.net This orientation maximizes the contact between the hydrophobic parts of the peptide and the surface, driving the adsorption process.

Table 1: Dominant Interactions in Peptide Adsorption on Polystyrene

| Interaction Type | Contributing Residue(s) in Lys-Phe-Lys | Role in Adsorption |

| Hydrophobic | Phenylalanine | Primary driving force for adsorption; phenyl ring orients flat against the surface. acs.orgresearchgate.net |

| Electrostatic | Lysine | Influences peptide orientation and packing on the surface. nih.govosti.gov |

Influence of Peptide Sequence, Charge, and Stereochemistry on Adsorption Kinetics

The net charge of a peptide, determined by its amino acid composition and the pH of the solution, is a critical factor in adsorption kinetics. nih.gov For charged surfaces, electrostatic attraction or repulsion can either promote or hinder adsorption. Even on hydrophobic surfaces where hydrophobic interactions dominate, the charge of the peptide can influence the rate and extent of adsorption. nih.gov

Stereochemistry, the spatial arrangement of atoms, also plays a role in peptide adsorption. The chirality of amino acid residues can affect how a peptide interacts with a surface and with other adsorbed peptides. researchgate.net This can lead to differences in adsorption behavior between stereoisomers of the same peptide.

Enantioselective Molecular Recognition of Lysine and Phenylalanine Residues within Peptides

The ability to distinguish between enantiomers (mirror-image isomers) of amino acids is crucial in many biological processes. nih.gov This section explores the mechanisms by which this chiral recognition is achieved, particularly focusing on the roles of lysine and phenylalanine residues within peptides.

Mechanisms of Fluorescent Probe-Based Chiral Recognition

Fluorescent probes have emerged as a sensitive and effective tool for the enantioselective recognition of amino acids. mdpi.comrsc.orgnih.gov These probes are typically chiral molecules that interact differently with the D- and L-enantiomers of an amino acid, leading to a discernible change in their fluorescence properties. sci-hub.se The mechanism of recognition often involves the formation of diastereomeric complexes between the chiral probe and the amino acid enantiomer. nih.gov

Several types of fluorescent probes have been developed for the chiral recognition of lysine and phenylalanine. For example, binaphthyl-based fluorescent probes have shown high enantioselectivity for lysine, with one probe demonstrating an enantiomeric fluorescence enhancement ratio of up to 15.29 for the L-configuration. mdpi.com Similarly, chiral fluorescent sensors based on H8-BINOL have been synthesized for the highly enantioselective recognition of phenylalanine, exhibiting a significant fluorescence enhancement in the presence of L-phenylalanine compared to its D-enantiomer. nih.govmdpi.com The recognition process can be influenced by factors such as pH, the presence of metal ions, and the specific structure of the probe. mdpi.com

Table 2: Examples of Fluorescent Probes for Chiral Recognition of Lysine and Phenylalanine

| Fluorescent Probe Type | Target Amino Acid | Principle of Recognition | Reference |

| Binaphthyl-Amine (BINAM)-based | Lysine | Formation of diastereomeric complexes leading to fluorescence enhancement. | mdpi.com |

| H8-BINOL-based | Phenylalanine, Lysine | Enantioselective fluorescence enhancement, sometimes accompanied by a red shift in wavelength. | nih.govmdpi.com |

| 1,1'-bi-2-naphthol (BINOL)-based | Phenylalanine, various amino acids | Coordination with Zn(II) enhances enantioselective fluorescence response. | sci-hub.sesioc-journal.cn |

Impact of Chirality on Peptide-Ligand Binding Affinities

For example, in the context of peptide nucleic acids (PNAs) binding to double-stranded RNA and DNA, the chirality of conjugated lysine residues significantly affects the stability of the resulting triplexes. acs.org Studies have shown that D-lysine-modified PNAs can form more stable right-handed PNA-DNA duplexes than their L-lysine-modified counterparts. acs.org This highlights how the chirality of a single amino acid can propagate through the entire molecule and influence its binding properties. The specific arrangement of functional groups in space, dictated by chirality, determines the potential for forming optimal intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for high-affinity binding. nih.gov

Intramolecular and Intermolecular Forces Governing Lysyl-phenylalanyl-lysine Conformation

The three-dimensional structure of a peptide like Lysyl-phenylalanyl-lysine is the result of a complex interplay of various intramolecular and intermolecular forces. These forces dictate how the peptide chain folds and interacts with itself and with surrounding molecules, ultimately determining its biological activity and physical properties.

Hydrophobic Interactions: The nonpolar side chain of the phenylalanine residue tends to avoid contact with water. In an aqueous environment, this drives the peptide to fold in a way that buries the hydrophobic phenylalanine side chain in the interior of the molecule, or to aggregate with other peptide molecules to minimize the exposed hydrophobic surface area. scispace.comnih.gov

Hydrogen Bonds: The peptide backbone contains amide and carbonyl groups that can act as hydrogen bond donors and acceptors, respectively. Intramolecular hydrogen bonds can stabilize specific secondary structures, such as turns or helices, within the peptide. mdpi.com Intermolecular hydrogen bonds can lead to the formation of larger aggregates.

Van der Waals Forces: These are weak, short-range attractive forces that exist between all atoms. While individually weak, the cumulative effect of many van der Waals interactions can significantly contribute to the stability of a folded peptide conformation. mdpi.com

The final conformation of Lysyl-phenylalanyl-lysine is therefore a delicate compromise between these competing forces, and it can be influenced by environmental factors such as solvent, pH, temperature, and the presence of other molecules. nih.gov

Characterization of Hydrogen Bonding Networks and Salt Bridges in Peptide Structures

The structural integrity and conformational stability of peptides like Lys-Phe-Lys are heavily reliant on the formation of hydrogen bonds and salt bridges. These non-covalent interactions can occur both within a single peptide molecule (intramolecular) and between different molecules (intermolecular).

Hydrogen Bonds: In the Lys-Phe-Lys peptide, hydrogen bonds can form between the amide (-NH) and carbonyl (-C=O) groups of the peptide backbone. Additionally, the side-chain ε-amino group (-NH3+) of the lysine residues can act as a hydrogen bond donor, while the carbonyl oxygens of the peptide backbone can act as acceptors. These interactions are crucial for stabilizing secondary structures such as turns and helices. The central phenylalanine residue, while primarily hydrophobic, can participate in weaker C-H···O hydrogen bonds, which have been increasingly recognized as significant contributors to protein and peptide stability.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Backbone H-Bond | Amide (N-H) | Carbonyl (C=O) | 2.8 - 3.2 | Stabilizes secondary structures (helices, sheets). |

| Side Chain H-Bond | Lysine (Nζ-H) | Carbonyl (C=O) | 2.7 - 3.1 | Contributes to tertiary structure and interactions. |

| Salt Bridge | Lysine (Nζ) | Carboxylate (O) | < 4.0 | Strong, long-range interaction stabilizing protein and peptide complexes. biorxiv.org |

Investigation of Conformational Flexibility and Preferred Orientations

The Lys-Phe-Lys tripeptide possesses considerable conformational flexibility due to the numerous rotatable single bonds within its backbone and side chains. The central, bulky phenylalanine residue imposes significant steric constraints, limiting the accessible conformational space and influencing the peptide's preferred orientations.

Studies on peptides containing both phenylalanine and lysine have shown that the interplay between hydrophobic interactions and electrostatic forces is key to determining the final structure. nih.gov The aromatic ring of phenylalanine can engage in cation-π interactions with the positively charged lysine side chains. scholaris.ca These interactions, where the positively charged group is attracted to the electron-rich π system of the aromatic ring, can be a significant driving force for folding and molecular recognition.

The conformational landscape of such peptides is often a dynamic equilibrium of multiple low-energy states rather than a single rigid structure. Molecular dynamics simulations of peptides with similar compositions reveal that they can adopt various conformations, including extended structures, and more compact, folded forms stabilized by intramolecular interactions. rsc.orgrsc.org The specific sequence and the environment dictate which conformation is most populated. For example, in an aqueous environment, the hydrophobic phenylalanine side chain may be driven to interact with the aliphatic part of the lysine side chains to minimize contact with water, leading to more compact structures.

Role of Lysine Residues in Driving Biomolecular Condensation and Liquid-Liquid Phase Separation

Lysine, as a basic amino acid, plays a pivotal role in a fundamental cellular process known as liquid-liquid phase separation (LLPS). LLPS is the mechanism by which cells form membraneless organelles, which are dynamic, protein- and RNA-rich compartments that concentrate specific molecules to facilitate biochemical reactions. The positive charge on the lysine side chain at physiological pH is a key driver of the electrostatic interactions that underpin the formation of these biomolecular condensates.

Mechanisms of Lysine/RNA Coacervate Formation and Dynamics

One of the most well-studied examples of lysine-driven LLPS is the formation of coacervates with RNA. researchgate.netnih.gov These condensates form through a process of complex coacervation, which is primarily driven by the electrostatic attraction between the positively charged lysine residues of proteins or peptides and the negatively charged phosphate (B84403) backbone of RNA.

The process is highly dependent on several factors:

Multivalency: The presence of multiple lysine residues within a peptide or protein allows for multivalent interactions, creating a network of cross-links with RNA molecules that stabilizes the condensed phase.

Amino Acid Identity: Studies comparing lysine-rich and arginine-rich peptides have shown that while both can drive phase separation with RNA, the resulting condensates have different properties. Lysine-driven coacervates are generally more dynamic and liquid-like compared to those formed with arginine. researchgate.netbiorxiv.org

Once formed, these Lysine/RNA droplets are not static. They are highly dynamic, with molecules constantly moving within the condensate and exchanging with the surrounding solution. This fluidity is essential for their function in regulating cellular processes.

Impact of Post-Translational Modifications on Peptide-Mediated Phase Behavior

The ability of lysine residues to drive LLPS can be exquisitely regulated by post-translational modifications (PTMs). These chemical modifications can alter the charge, size, and hydrophobicity of the lysine side chain, thereby modulating the interactions that govern phase separation. biorxiv.org

Two key PTMs with significant impacts on lysine-mediated phase behavior are:

Acetylation: The acetylation of the lysine's ε-amino group neutralizes its positive charge. This charge neutralization disrupts the critical electrostatic interactions with RNA, leading to the dissolution of Lysine/RNA condensates. researchgate.netnih.gov This provides a direct "on/off" switch for the cell to control the assembly and disassembly of these membraneless organelles. For instance, the acetylation of the protein Tau has been shown to reverse its liquid-liquid phase separation. researchgate.net

| Modification | Effect on Lysine Side Chain | Impact on LLPS with RNA | Mechanism |

|---|---|---|---|

| Acetylation | Neutralizes positive charge | Inhibits/Reverses | Disrupts electrostatic attraction to RNA phosphate backbone. researchgate.netnih.gov |

| Methylation | Maintains positive charge, increases bulk and hydrophobicity, reduces H-bond donors | Modulates (can enhance or inhibit) | Alters steric and hydrophobic interactions, and hydrogen bonding potential. biorxiv.orgresearchgate.net |

Biochemical Functions and Metabolic Interplay Involving Lysyl Phenylalanyl Lysine

Enzymatic Processing and Stability Profiles of Lysyl-phenylalanyl-lysine

The breakdown and stability of peptides like Lysyl-phenylalanyl-lysine are largely determined by their susceptibility to proteolytic enzymes. These enzymes exhibit high specificity, cleaving peptide bonds at predictable locations based on the amino acid sequence.

Susceptibility to Specific Proteolytic Enzymes (e.g., Trypsin, Aminopeptidases, Carboxypeptidases)

The structure of Lysyl-phenylalanyl-lysine (Lys-Phe-Lys) dictates its specific cleavage points by common proteases.

Trypsin : As a serine protease, trypsin hydrolyzes peptide bonds on the C-terminal side of lysine (B10760008) and arginine residues. wikipedia.orgkhanacademy.orggbiosciences.comproteopedia.org For Lys-Phe-Lys, trypsin is expected to cleave the peptide bond following the first lysine residue (Lys-1), releasing Lys and the dipeptide Phe-Lys. Cleavage after the C-terminal lysine is not possible as there is no subsequent peptide bond. The presence of a proline residue C-terminal to a lysine can inhibit cleavage, but that is not a factor in this tripeptide sequence. wikipedia.orggbiosciences.com

Aminopeptidases : These exopeptidases act on the N-terminus of peptides, sequentially removing amino acids. Aminopeptidase (B13392206) B and other lysine-specific aminopeptidases selectively cleave N-terminal lysine and arginine residues. nih.govasm.orgnih.gov Therefore, an aminopeptidase would cleave off the N-terminal lysine (Lys-1) from Lys-Phe-Lys, yielding lysine and the dipeptide Phe-Lys.

Carboxypeptidases : These enzymes are exopeptidases that hydrolyze the peptide bond of the C-terminal amino acid. Carboxypeptidase B (also known as plasma carboxypeptidase B or carboxypeptidase N) specifically removes C-terminal basic amino acids like lysine and arginine. nih.govwikipedia.orgwikipedia.orgnih.gov In the case of Lys-Phe-Lys, a carboxypeptidase would cleave off the C-terminal lysine (Lys-3), resulting in the dipeptide Lys-Phe and a free lysine molecule.

The expected enzymatic cleavage sites for Lysyl-phenylalanyl-lysine are summarized in the table below.

| Enzyme | Type | Cleavage Site | Products |

| Trypsin | Endopeptidase | C-terminus of Lys-1 | Lysine + Phenylalanyl-lysine |

| Aminopeptidase | Exopeptidase | N-terminus (at Lys-1) | Lysine + Phenylalanyl-lysine |

| Carboxypeptidase | Exopeptidase | C-terminus (at Lys-3) | Lysyl-phenylalanine + Lysine |

Comparative Stability of L- and D-Phenylalanine Containing Tripeptides to Enzyme Cleavage

The stereochemistry of amino acid residues within a peptide has a profound impact on its stability against enzymatic degradation. Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids, which are the natural form found in proteins.

Tripeptides containing a D-phenylalanine residue in place of the natural L-phenylalanine would exhibit significantly increased resistance to cleavage by enzymes like trypsin, aminopeptidases, and carboxypeptidases. The D-isomer's altered spatial configuration prevents it from fitting correctly into the active site of these enzymes, thus hindering hydrolysis. This principle is widely exploited in peptide drug design to enhance metabolic stability and prolong the half-life of therapeutic peptides. For instance, a branched peptide containing a D-Phe-D-Phe-D-Lys sequence was designed specifically for its stability to enable self-assembly within cells. nih.gov While L-phenylalanine is the natural form used in protein synthesis, D-phenylalanine is a laboratory-made enantiomer. medium.com The ability of D-phenylalanine to activate phenylalanine hydroxylase, albeit at higher concentrations than the L-form, has been demonstrated, indicating it can interact with biological systems. nih.gov

Post-Translational Modifications (PTMs) of Lysine and Phenylalanine Residues in Peptides and Proteins

While Lysyl-phenylalanyl-lysine is a simple tripeptide, its constituent amino acids, lysine and phenylalanine, are subject to a wide array of post-translational modifications (PTMs) when they are part of larger protein structures. These modifications are crucial for regulating protein function.

Lysine Acetylation: Regulatory Roles and Biochemical Mechanisms

Lysine acetylation is a widespread and reversible PTM that plays a critical role in regulating nearly every major cellular process, including gene transcription, metabolism, and signal transduction. nih.govnih.gov

The biochemical mechanism involves the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the epsilon-amino group (ε-NH3+) of a lysine residue. biomodal.com This reaction is catalyzed by a family of enzymes known as lysine acetyltransferases (KATs), formerly called histone acetyltransferases (HATs). nih.govbiomodal.com The modification is reversed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). nih.govbiomodal.com

A key consequence of lysine acetylation is the neutralization of its positive charge. biomodal.comwikipedia.orgnih.gov This seemingly simple change can dramatically alter a protein's structure and function by affecting electrostatic interactions, thereby influencing protein stability, enzymatic activity, subcellular localization, and interactions with other molecules like proteins and DNA. nih.govresearchgate.net

Global Profiling of Lysine Acetylation in Microbial Metabolic Pathways

Once thought to be a regulatory mechanism primarily in eukaryotes, proteomic studies have revealed that lysine acetylation is a common and important PTM in bacteria as well. acs.orgnih.govresearchgate.net Global analyses of bacterial "acetylomes" have shown that hundreds to thousands of proteins are acetylated, with a significant enrichment in enzymes involved in central metabolic pathways. acs.orgnih.gov

These studies have consistently identified acetylated proteins in core metabolic processes across a diverse range of bacteria. researchgate.net Key pathways where lysine acetylation plays a regulatory role include:

Glycolysis

The Tricarboxylic Acid (TCA) Cycle

Pyruvate Metabolism

Amino Acid Metabolism and Transport

Fatty Acid Metabolism nih.gov

The table below provides examples of bacterial species and the metabolic pathways where protein acetylation has been identified as a key regulatory modification through proteomic profiling.

| Bacterial Species | Key Metabolic Pathways Regulated by Acetylation | Research Findings |

| Escherichia coli | Central Carbon Metabolism, Chemotaxis | The first bacterial acetylome was characterized in E. coli, revealing acetylation in numerous metabolic enzymes. nih.gov |

| Deinococcus radiodurans | Amino Acid Transport, Energy Production, DNA Damage Repair | Acetylation was found in 45.7% of the theoretical proteome, with enrichment in metabolic and DNA repair proteins. acs.orgnih.gov |

| Clostridioides acetobutylicum | Central Metabolism | 254 proteins with 458 lysine acetylation sites were identified across different growth phases. acs.orgnih.gov |

| Shewanella baltica | Metabolic Pathways, Fatty Acid Metabolism | 2929 acetylation sites were identified among 1103 proteins, providing insights into the regulation of metabolic pathways. acs.orgnih.gov |

Mechanistic Insights into Lysine Acetylation's Impact on Gene and Protein Regulation

Lysine acetylation exerts its influence on cellular function through distinct mechanisms affecting both gene expression and the direct regulation of protein activity.

Impact on Gene Regulation: The most well-studied role of lysine acetylation in gene regulation involves the modification of histone proteins. wikipedia.orgoup.com Histones are positively charged proteins that package negatively charged DNA into a compact structure called chromatin. wikipedia.org

Chromatin Relaxation : The N-terminal tails of histones are rich in lysine residues. The acetylation of these lysines by KATs neutralizes their positive charge, weakening the electrostatic interaction between the histones and DNA. biomodal.comwikipedia.orgnih.gov This leads to a more relaxed, "open" chromatin structure (euchromatin). wikipedia.org

Transcriptional Activation : This open chromatin conformation allows transcription factors and RNA polymerase greater access to the DNA template, thereby promoting gene transcription and expression. nih.govnih.gov Conversely, the removal of acetyl groups by KDACs restores the positive charge, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.org

Recruitment of Proteins : Acetylated lysine residues can also serve as binding sites for specific proteins containing domains known as bromodomains, which are often components of transcription co-activator complexes. nih.gov

Impact on Protein Regulation: Beyond histones, a vast number of non-histone proteins are also regulated by lysine acetylation. nih.govnih.gov This modification can fine-tune protein function in several ways:

Enzymatic Activity : Acetylation of a lysine residue within or near the active site of an enzyme can directly inhibit or, in some cases, enhance its catalytic activity by altering substrate binding or conformational dynamics.

Protein Stability : Acetylation can affect a protein's stability and turnover. It can compete with ubiquitination, another PTM that often occurs on the same lysine residue and typically targets the protein for degradation. By blocking ubiquitination, acetylation can protect a protein from being destroyed. researchgate.net

Protein-Protein Interactions : The change in charge and conformation caused by acetylation can either promote or disrupt interactions between proteins, thereby modulating the assembly and function of protein complexes. nih.gov

Subcellular Localization : Acetylation can influence where a protein resides within the cell by affecting its interaction with cellular transport machinery. researchgate.net

Diverse Lysine Acylations and Their Functional Consequences (e.g., Malonylation, Succinylation, Glutarylation)

Lysine residues within proteins are subject to a variety of post-translational modifications (PTMs) beyond simple acetylation and methylation. Among these are several acylation events that involve the addition of intermediates derived from cellular metabolism. These modifications, including malonylation, succinylation, and glutarylation, are dynamic and reversible processes that can significantly alter a protein's structure and function by changing the charge and size of the lysine side chain.

Lysine Malonylation: This modification involves the covalent attachment of a malonyl group from malonyl-CoA to a lysine residue. nih.gov This process changes the charge of the lysine's ε-amino group from +1 to -1 and adds a larger moiety, thereby potentially altering protein conformation and protein-protein interactions. nih.govwikipedia.org Lysine malonylation is an evolutionarily conserved PTM found in both eukaryotes and prokaryotes. nih.gov It is increasingly recognized for its role in regulating key metabolic pathways, including glucose and fatty acid metabolism. nih.govstudy.com For instance, hypermalonylation, which can result from an accumulation of malonyl-CoA, has been shown to impair mitochondrial respiration and fatty acid oxidation. wikipedia.orgnih.gov The sirtuin family of deacetylases, specifically SIRT5, has been identified as a major enzyme responsible for removing this modification, highlighting the dynamic regulation of this pathway. wikipedia.org

Lysine Succinylation: In this PTM, a succinyl group is transferred from succinyl-CoA to a lysine residue. medchemexpress.com Similar to malonylation, succinylation results in a charge change from +1 to -1, but introduces an even larger structural group, which can have a more dramatic impact on protein structure and function compared to acetylation or methylation. medchemexpress.comresearchgate.net This modification can occur through both enzymatic and non-enzymatic mechanisms, with the latter being dependent on the cellular concentration of succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. medchemexpress.comwikipedia.org Lysine succinylation is prevalent on mitochondrial proteins and plays a significant role in regulating mitochondrial metabolism, including the TCA cycle and fatty acid synthesis. nih.gov The NAD+-dependent deacetylase SIRT5 also functions as a desuccinylase, reversing this modification and thereby regulating the activity of metabolic enzymes. nih.gov

Lysine Glutarylation: This is another recently discovered PTM where a glutaryl group from glutaryl-CoA is attached to a lysine residue. mcdb.ca Glutaryl-CoA is an intermediate in the degradation pathways of lysine and tryptophan. nih.govnih.gov Like malonylation and succinylation, glutarylation changes the charge of the lysine side chain to negative and is a dynamic, reversible, and conserved modification. mcdb.cancert.nic.in A large proportion of glutarylated proteins are found in the mitochondria and are involved in metabolic processes like fatty acid and amino acid metabolism. acs.org The enzyme SIRT5 has been identified as a robust lysine deglutarylase. nih.govacs.org A notable example of its functional consequence is the glutarylation of carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), a key enzyme in the urea (B33335) cycle. Glutarylation inhibits CPS1 activity, and this modification can be removed by SIRT5. acs.org

The functional consequences of these acylations are summarized in the table below.

| Acylation Type | Donor Molecule | Charge Change (Lysine) | Key Regulatory Enzyme (Deacylation) | Major Biological Processes Affected |

| Malonylation | Malonyl-CoA | +1 to -1 | SIRT5 | Glucose & Fatty Acid Metabolism, Mitochondrial Function, Angiogenesis, Gene Regulation nih.govwikipedia.orgstudy.com |

| Succinylation | Succinyl-CoA | +1 to -1 | SIRT5 | TCA Cycle, Fatty Acid Metabolism, Mitochondrial Respiration, Transcription medchemexpress.comnih.gov |

| Glutarylation | Glutaryl-CoA | +1 to -1 | SIRT5 | Amino Acid Metabolism, Urea Cycle, Fatty Acid Metabolism, Mitochondrial Function mcdb.caacs.org |

Methylation and Ubiquitination Pathways Relevant to Lysine Residues

Beyond acylation, lysine residues are critical targets for other major PTMs, namely methylation and ubiquitination. These pathways are fundamental to cellular regulation, controlling processes from gene expression to protein degradation.

Lysine Methylation: This is a common PTM where one, two, or three methyl groups are transferred from the donor S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue. peptide.co.jp This process is catalyzed by a large family of enzymes known as protein lysine methyltransferases (KMTs). nih.gov Unlike acylation, methylation does not alter the positive charge of the lysine side chain but does increase its size and hydrophobicity, which can modulate protein-protein interactions. The process is reversible and dynamically regulated by lysine demethylases (KDMs). peptide.co.jp

Lysine methylation is famously known for its role in histone modifications, where the methylation status of specific lysine residues on histones (e.g., H3K4, H3K9, H3K27) constitutes a key part of the "histone code" that regulates chromatin structure and gene transcription. nih.govnih.gov For instance, trimethylation of H3K4 is generally associated with active gene expression, while trimethylation of H3K27 is linked to gene silencing. nih.gov However, lysine methylation is not restricted to histones; numerous non-histone proteins are also methylated, affecting their stability, subcellular localization, and activity in pathways such as glucose and lipid metabolism. peptide.co.jpclinicaltrials.gov

Lysine Ubiquitination: Ubiquitination is a highly conserved process involving the attachment of a 76-amino acid protein, ubiquitin, to a lysine residue on a substrate protein. nih.gov This modification is carried out through a three-step enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govmedchemexpress.comresearchgate.net The E3 ligases are particularly important as they provide the specificity for substrate recognition. researchgate.net

The fate of the ubiquitinated protein is often determined by the nature of the ubiquitin chain. Monoubiquitination can serve as a non-proteolytic signal in processes like endocytosis and DNA repair. researchgate.net Polyubiquitination, where multiple ubiquitin molecules are linked together, can signal for different outcomes depending on which of the seven lysine residues within ubiquitin itself is used for linkage. nih.govresearchgate.net The most well-characterized types of polyubiquitin (B1169507) chains are:

K48-linked chains: These are the canonical signal for targeting proteins for degradation by the 26S proteasome. nih.gov

K63-linked chains: These typically serve non-proteolytic roles in signal transduction, DNA repair, and endocytic trafficking. nih.gov

This pathway is crucial for maintaining protein homeostasis, regulating cell cycle progression, and controlling signal transduction pathways. wikipedia.orgresearchgate.net

| Modification | Key Enzymes (Writers) | Key Enzymes (Erasers) | Functional Consequences |

| Methylation | Lysine Methyltransferases (KMTs) | Lysine Demethylases (KDMs) | Regulation of gene expression (histone code), modulation of protein-protein interactions, protein stability. nih.govpeptide.co.jpnih.gov |

| Ubiquitination | E1, E2, E3 Ligase Cascade | Deubiquitinating Enzymes (DUBs) | Protein degradation (K48-linkage), DNA repair, signal transduction, endocytosis (K63-linkage). researchgate.netnih.gov |

Metabolic Pathways Associated with Lysine and Phenylalanine Components

Biosynthesis and Degradation Routes of Constituent Amino Acids

Lysine and phenylalanine are essential amino acids in humans, meaning they cannot be synthesized de novo and must be obtained from the diet. study.comnih.gov Their metabolic pathways, however, are active for their degradation and utilization in various biological processes.

Lysine Metabolism:

Biosynthesis: While absent in animals, two primary lysine biosynthesis pathways exist in other organisms: the diaminopimelate (DAP) pathway, found in bacteria and plants, and the α-aminoadipate (AAA) pathway, which is characteristic of most fungi. nih.govpeptide.co.jp

Degradation: In mammals, the primary catabolism of lysine occurs predominantly in the liver mitochondria through the saccharopine pathway. medchemexpress.comnih.gov The initial step involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS). wikipedia.orgacs.org Saccharopine is then converted to α-aminoadipate semialdehyde and glutamate. nih.govacs.org Subsequent reactions ultimately convert α-aminoadipate into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govacs.org A secondary route, the pipecolic acid pathway, also contributes to lysine degradation, though its steps are less completely understood. medchemexpress.com

Phenylalanine Metabolism:

Biosynthesis: Phenylalanine synthesis in plants and microorganisms originates from the shikimate pathway. nih.gov This pathway produces chorismate, a crucial branch-point metabolite that serves as a precursor for all three aromatic amino acids (phenylalanine, tyrosine, and tryptophan). clinicaltrials.gov Chorismate is converted to prephenate, which can then be metabolized to phenylalanine via two main routes: the arogenate pathway, which is common in plants, or the phenylpyruvate pathway, found in many microbes. clinicaltrials.govresearchgate.net

Degradation: The catabolism of phenylalanine in humans begins with its irreversible conversion to tyrosine. mcdb.ca This hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) in the liver and requires the cofactor tetrahydrobiopterin. nih.govresearchgate.net Because of this initial step, the subsequent degradation pathways of phenylalanine and tyrosine are merged. researchgate.net The carbon skeleton is eventually broken down into fumarate, an intermediate of the TCA cycle, and acetoacetate, a ketone body. ncert.nic.in Therefore, phenylalanine is classified as both a glucogenic and a ketogenic amino acid. researchgate.net A deficiency in the PAH enzyme leads to the genetic disorder phenylketonuria (PKU), where phenylalanine accumulates and is shunted into an alternative degradation pathway, producing neurotoxic metabolites.

Cross-Regulation and Interconnectedness of Lysine and Phenylalanine Metabolic Pathways

While the primary biosynthetic and degradative pathways for lysine (an aliphatic amino acid) and phenylalanine (an aromatic amino acid) are distinct, their metabolic networks are interconnected at several levels. This crosstalk is particularly evident in organisms that synthesize both amino acids and in metabolic states where the concentration of one amino acid affects the availability of others.

Role of Aminoacyl-tRNA Synthetases in Lysine and Phenylalanine Activation for Protein Synthesis

The activation of amino acids is the first and most critical step in protein synthesis, ensuring the fidelity of translating the genetic code. This function is performed by a family of essential enzymes called aminoacyl-tRNA synthetases (aaRSs). nih.govresearchgate.net Each aaRS is specific for one amino acid and its corresponding set of transfer RNAs (tRNAs). wikipedia.org

The activation process is a two-step reaction:

Amino Acid Activation: The synthetase first catalyzes the reaction of its specific amino acid with adenosine (B11128) triphosphate (ATP), forming a high-energy aminoacyl-adenylate intermediate (aa-AMP) and releasing inorganic pyrophosphate (PPi). mcdb.ca

tRNA Charging: The activated amino acid is then transferred from the aa-AMP complex to the 3' end of its cognate tRNA molecule, forming an aminoacyl-tRNA (aa-tRNA) and releasing adenosine monophosphate (AMP). wikipedia.org

This charged tRNA is then ready to be delivered to the ribosome for incorporation into a growing polypeptide chain. researchgate.net

Lysyl-tRNA Synthetase (LysRS): This enzyme is responsible for specifically catalyzing the formation of Lys-tRNALys. medchemexpress.com It recognizes its substrates, lysine and tRNALys, with high fidelity, primarily through interactions with the anticodon loop and acceptor stem of the tRNA. medchemexpress.comnih.gov In eukaryotes, LysRS is often found as a component of a stable multi-synthetase complex (MSC), which may facilitate the efficient channeling of charged tRNAs to the ribosome. In addition to its canonical role, LysRS has non-translational functions, including the synthesis of the signaling molecule diadenosine tetraphosphate (B8577671) (Ap4A) and acting as a signaling molecule in the immune system. medchemexpress.compeptide.co.jpresearchgate.net

Phenylalanyl-tRNA Synthetase (PheRS): This enzyme ligates phenylalanine to its cognate tRNAPhe. clinicaltrials.gov PheRS is a structurally complex enzyme, typically a heterotetramer in bacteria and eukaryotes, composed of α and β subunits. nih.gov The α subunit contains the catalytic site for phenylalanine activation, while the β subunit is primarily involved in tRNA recognition. Due to the structural similarity between phenylalanine and tyrosine, PheRS has evolved a proofreading or "editing" mechanism to prevent the misincorporation of tyrosine. If tyrosine is mistakenly activated or attached to tRNAPhe, the editing domain of PheRS hydrolyzes the incorrect product, thereby maintaining the accuracy of protein synthesis. Like LysRS, PheRS also exhibits non-canonical functions, such as playing a role in cell growth and proliferation. nih.gov

| Enzyme | Amino Acid | Key Functions |

| Lysyl-tRNA Synthetase (LysRS) | Lysine | Catalyzes the formation of Lys-tRNALys for protein synthesis. medchemexpress.com Recognizes specific features on tRNALys. nih.gov Participates in non-translational signaling. peptide.co.jpresearchgate.net |

| Phenylalanyl-tRNA Synthetase (PheRS) | Phenylalanine | Catalyzes the formation of Phe-tRNAPhe for protein synthesis. Possesses a proofreading/editing domain to ensure fidelity by removing misacylated tyrosine. |

Functional Implications in Advanced Biological Model Systems

Direct experimental research on the specific functional roles of the tripeptide Lysyl-phenylalanyl-lysine (Lys-Phe-Lys) in advanced biological models is limited. However, its likely metabolic fate and functional implications can be inferred from studies on its constituent amino acids and related small peptides in various model systems.

Upon administration to a biological system, it is anticipated that Lys-Phe-Lys would be acted upon by peptidases, which are enzymes that cleave peptide bonds. This would release the constituent amino acids: two molecules of lysine and one molecule of phenylalanine. The functional implications would then be dictated by the roles of these individual amino acids. This enzymatic cleavage of tripeptides is a known biological process, as demonstrated in a mouse model where a Gly-Phe-Lys (GFK) linker was effectively cleaved by renal brush border enzymes. nih.gov

Once liberated, the amino acids would enter the systemic pool and be utilized according to the physiological needs of the organism:

Lysine: The released lysine would be available for numerous critical functions. It is essential for protein synthesis, serving as a building block for muscle and other tissues. It plays a crucial role in the crosslinking of collagen, a key structural protein in connective tissues, skin, and bone. wikipedia.org Lysine is also a precursor for the synthesis of carnitine, which is vital for fatty acid metabolism and energy production. wikipedia.org Studies in mouse and piglet models have shown that lysine-containing dipeptides (Lys-Lys) can serve as an effective source of lysine, alleviating deficiency symptoms such as apoptosis and imbalances in amino acid metabolism. researchgate.netnih.govnih.gov

Phenylalanine: The released phenylalanine would also be incorporated into proteins. Its most significant metabolic role is as a precursor for the synthesis of tyrosine, which in turn is a precursor for important catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.gov Nutritional studies in growing mice have established the dietary requirement for phenylalanine for normal growth and development. nih.gov

Therefore, in a biological model system, the primary functional implication of administering Lys-Phe-Lys would likely be its role as a delivery vehicle for lysine and phenylalanine. It would serve as a source of these essential amino acids, contributing to protein anabolism, neurotransmitter synthesis, and energy metabolism, paralleling the observed effects of related dipeptides in animal studies. nih.govnih.gov

Contribution to Structural Protein Stability via Cross-linking (e.g., Collagen, Actin)

The stability of structural proteins like collagen is heavily dependent on the formation of covalent intermolecular cross-links, a process in which lysine residues are fundamental. nih.gov This process is critical for the integrity and tensile strength of collagen fibrils. nih.gov The formation of these cross-links is a multi-step process initiated by the enzyme lysyl oxidase, which acts on specific lysine and hydroxylysine residues within the collagen molecules. nih.gov

Two primary pathways for these cross-links in fibril-forming collagens have been identified: one originating from telopeptide lysine aldehydes and the other from telopeptide hydroxylysine aldehydes. nih.gov The process begins with the oxidative deamination of the ε-amino group of a lysine or hydroxylysine residue in the telopeptide region of the collagen molecule, converting it into a reactive aldehyde. meatscience.org This aldehyde can then spontaneously react with the ε-amino group of a hydroxylysine residue on a neighboring collagen molecule to form a divalent intermolecular cross-link. meatscience.org

These initial divalent cross-links can mature into more stable, complex structures. The nature of these cross-links can vary depending on the tissue and its physiological state, which may be influenced by the differential expression of various lysyl hydroxylase and lysyl oxidase isoforms. nih.gov For instance, in skin and cornea, the cross-linking pathway is dominated by lysine aldehydes, whereas in bone and cartilage, it is based on hydroxylysine aldehydes. nih.gov While the specific tripeptide Lysyl-phenylalanyl-lysine is not directly cited as a cross-linking agent, the foundational role of its lysine residues in these vital biochemical processes underscores its potential contribution to the structural stability of the extracellular matrix.

Table 1: Key Aspects of Lysine-Mediated Cross-linking in Collagen

| Feature | Description | Source |

| Initiating Enzyme | Lysyl oxidase catalyzes the oxidative deamination of lysine or hydroxylysine residues. | nih.govmeatscience.org |

| Reactive Intermediate | Lysine- or hydroxylysine-derived aldehydes (allysine or hydroxyallysine). | meatscience.org |

| Cross-link Formation | Spontaneous condensation between an aldehyde group and an amino group on adjacent collagen molecules. | meatscience.org |

| Types of Cross-links | Divalent aldimine and oxo-imine bonds, which can mature into more complex structures. | meatscience.org |

| Function | Provides tensile strength and chemical stability to collagen fibrils. | nih.govnih.gov |

| Tissue Specificity | The pathways and resulting cross-links vary between different tissues (e.g., skin vs. bone). | nih.govnih.gov |

Influence of Amino Acid Residues on Enzyme Structure and Catalytic Activity (e.g., Lysine to Phenylalanine Mutations in Peroxidases)

The substitution of amino acid residues, such as the mutation of lysine to phenylalanine, can significantly impact the structure and function of enzymes. A computational study on horseradish peroxidase (HRP) provides insight into these effects. In this study, three surface-exposed lysine residues (K174, K232, and K241), which are often targets for chemical or genetic modification, were computationally altered to phenylalanine residues. nih.gov

The simulation results indicated that these substitutions led to a less flexible and more stable protein structure. nih.govnih.gov This increased stability was attributed to several factors, including an increase in the number of stable hydrogen bonds, improved interactions between the heme prosthetic group and the protein, and a more integrated calcium ion binding pocket. nih.gov Specifically, a new persistent hydrogen bond was observed between the mutated F174 residue and the heme group. nih.gov

However, this gain in structural stability came at the cost of reduced enzymatic activity. nih.gov The molecular dynamics simulations revealed that the mutations narrowed the access channel for the peroxide substrate and reduced the surface accessibility of the distal histidine (H42) and the heme group to their respective substrates. nih.gov Furthermore, the volume and area of the binding pocket for aromatic substrates were significantly decreased, and a hydrophobic patch that functions as a binding site for reducing aromatic substrates was also diminished in the mutated enzyme. nih.gov

These findings provide a structural explanation for experimental observations where modifications that enhance protein stability concurrently lead to a decrease in enzyme activity. nih.gov The study underscores the delicate balance between structural stability and catalytic function, which is heavily influenced by the specific properties of amino acid residues like lysine and phenylalanine at key positions within an enzyme.

Table 2: Effects of Lysine to Phenylalanine Mutation in Horseradish Peroxidase

| Structural/Functional Parameter | Observation | Consequence | Source |

| Protein Flexibility | Decreased | Increased structural stability | nih.gov |

| Hydrogen Bonds | Increased number of stable hydrogen bonds | Enhanced stability | nih.gov |

| Heme-Protein Interactions | Improved | Increased stability | nih.gov |

| Substrate Access Channel | Narrowed | Reduced reactivity towards peroxide substrate | nih.gov |

| Aromatic-Substrate Binding Pocket | Area and volume significantly decreased | Reduced reactivity towards aromatic substrates | nih.gov |

| Overall Enzyme Activity | Reduced | Compromised catalytic efficiency | nih.gov |

Bioactivity of Lysine/Phenylalanine-Rich Peptides, such as Antimicrobial Properties

Peptides rich in specific amino acids, such as lysine and phenylalanine, often exhibit significant biological activity, most notably antimicrobial properties. google.comnih.gov These peptides are typically cationic and amphipathic, characteristics that are crucial for their mechanism of action, which often involves permeabilizing microbial cell membranes. google.com

The positive charge of lysine residues is a key factor in the initial interaction of these peptides with the negatively charged components of microbial membranes. mdpi.com Phenylalanine, with its hydrophobic nature, contributes to the peptide's ability to insert into and disrupt the lipid bilayer of these membranes. mdpi.com

Research on piscidin-1, a phenylalanine-rich antibacterial peptide, and its analogs has shed light on the specific roles of these residues. plos.org Substituting phenylalanine with lysine at certain positions can modulate the peptide's antibacterial activity and cytotoxicity. For instance, analogs where phenylalanine was replaced by lysine retained antibacterial activity against both standard and drug-resistant bacterial strains, but with altered cell selectivity. plos.org This suggests that the interplay between the hydrophobicity of phenylalanine and the positive charge of lysine is critical for both efficacy and safety. plos.org

Furthermore, lipopeptides containing lysine-rich tripeptides have demonstrated significant antimicrobial effects against both Gram-negative and Gram-positive bacteria. nih.govacs.org These molecules self-assemble into nanostructures that present the cationic lysine residues on the surface, facilitating interaction with bacterial membranes. acs.org The antimicrobial activity of these peptides is often observed at concentrations that are non-toxic to mammalian cells, making them promising candidates for future therapeutic development. nih.govacs.org

Table 3: Contribution of Lysine and Phenylalanine to Antimicrobial Peptide Activity

| Amino Acid | Key Property | Role in Antimicrobial Activity | Source |

| Lysine | Positively Charged (Cationic) | Mediates initial electrostatic attraction to negatively charged microbial membranes. | mdpi.com |

| Phenylalanine | Hydrophobic, Aromatic | Facilitates insertion into and disruption of the lipid bilayer of the cell membrane. | mdpi.com |

| Both | Amphipathicity | The combination of charged and hydrophobic residues allows for effective membrane permeabilization. | google.com |

Advanced Analytical and Theoretical Methodologies in Lysyl Phenylalanyl Lysine Research

Spectroscopic Techniques for Detailed Peptide Characterization

Spectroscopy provides powerful, non-invasive tools to investigate the molecular structure, dynamics, and interactions of peptides like Lysyl-phenylalanyl-lysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. nih.gov For Lysyl-phenylalanyl-lysine, NMR can elucidate the spatial arrangement of the amino acid residues and the flexibility of the peptide backbone and side chains.